molecular formula C16H15NO2S B14268900 Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)- CAS No. 205885-39-8

Benzenesulfonamide, N-ethynyl-4-methyl-N-(phenylmethyl)-

Cat. No.: B14268900
CAS No.: 205885-39-8
M. Wt: 285.4 g/mol
InChI Key: VLGDAJJQNOQJRW-UHFFFAOYSA-N
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Description

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C16H15NO2S and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of a benzyl group, an ethynyl group, and a 4-methylbenzenesulfonamide moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide typically involves the reaction of benzylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then treated with an ethynylating agent such as ethynyl bromide to yield the final product .

Industrial Production Methods

Industrial production of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-ethynyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The ethynyl group plays a crucial role in its reactivity and binding affinity to the target molecules .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-ethynyl-4-methylbenzenesulfonamide: Similar in structure but with variations in the substituents.

    N-ethyl-4-methylbenzenesulfonamide: Lacks the benzyl and ethynyl groups.

    N-benzyl-4-methylbenzenesulfonamide: Lacks the ethynyl group.

Uniqueness

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications .

Properties

CAS No.

205885-39-8

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

N-benzyl-N-ethynyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H15NO2S/c1-3-17(13-15-7-5-4-6-8-15)20(18,19)16-11-9-14(2)10-12-16/h1,4-12H,13H2,2H3

InChI Key

VLGDAJJQNOQJRW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)C#C

Origin of Product

United States

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